

Physical and chemical properties of Megestrold5

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In-Depth Technical Guide to Megestrol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Megestrol-d5**, a deuterated analog of Megestrol. This document details available data on its physicochemical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological mechanism of action.

Core Physical and Chemical Properties

Megestrol-d5 is a synthetic progestin and a deuterated version of Megestrol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic studies to trace the metabolic fate of the drug.



Property	Value	Source
Chemical Name	4,6-Pregnadien-6-methyl-17α- ol-3,20-dione-2,2,21,21,21-d5	VIVAN Life Sciences[1]
Molecular Formula	C22H25D5O3	VIVAN Life Sciences[1]
Molecular Weight	347.3 g/mol	VIVAN Life Sciences[1]
Appearance	White to off-white solid powder (inferred from Megestrol Acetate)	MedKoo Biosciences[2]
Melting Point	Not explicitly reported for Megestrol-d5. The melting point of unlabeled Megestrol Acetate is 213-220 °C. It is anticipated that the melting point of Megestrol-d5 would be very similar.	Toronto Research Chemicals, PubChem[3][4]
Boiling Point	Not reported. Steroids typically decompose at high temperatures.	N/A
Solubility	Not explicitly reported for Megestrol-d5. Unlabeled Megestrol Acetate is practically insoluble in water, with a solubility of 2 µg/mL at 37 °C. It is soluble in chloroform and slightly soluble in methanol.	PubChem, ChemicalBook[4][5]
Storage	2-8°C in a refrigerator is recommended for the acetate form.	Pharmaffiliates[6]

Experimental Protocols Synthesis of Megestrol-d3



A common method for the synthesis of deuterated Megestrol involves the use of a deuterated precursor. The following is a general protocol based on the synthesis of [2H3]megestrol from [2H3]medroxyprogesterone acetate.

Starting Material: [2H3]Medroxyprogesterone acetate

Reaction Steps:

- Oxidation: [²H₃]Medroxyprogesterone acetate is oxidized using a suitable oxidizing agent, such as p-chloranil. This step introduces a double bond in the steroid ring system to form [²H₃]megestrol acetate.
- Deacetylation: The resulting [2H3]megestrol acetate is then deacetylated to yield [2H3]megestrol. This is typically achieved by hydrolysis under basic conditions, for example, using sodium methoxide in methanol.
- Purification: The final product, [2H3]megestrol, is purified using techniques such as silica gel chromatography and crystallization to obtain the pure compound.

A detailed, step-by-step protocol would require access to the full experimental procedures from relevant synthetic chemistry literature, which is not publicly available in the search results.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of Megestrol Acetate, which can be adapted for **Megestrol-d5**.



Parameter	Value
Column	Primesil C18 (150mm x 4.6 mm, 5μm)
Mobile Phase	Acetonitrile: Water (65:35 v/v)
Elution Mode	Isocratic
Detection	UV at 280 nm
Sample Preparation	Residues extracted from surfaces using a swab and ultrasonication in a suitable solvent.

This method was developed for residue analysis and demonstrated good linearity, precision, and recovery for Megestrol Acetate. For quantitative analysis of **Megestrol-d5** in biological matrices, a mass spectrometric detector would be necessary.

Analytical Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of Megestrol and its deuterated analogs in complex matrices like plasma.



Parameter	Value	
Chromatography	Reversed-phase HPLC	
Column	Hanbon lichrospher column	
Mobile Phase	Methanol and water containing 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v)	
Ionization	Positive ion electrospray ionization (ESI+)	
Detection	Multiple Reaction Monitoring (MRM)	
MRM Transitions	For unlabeled Megestrol: m/z 385.5 → 325.4	
Internal Standard	A suitable deuterated analog, such as Megestrol-d5 itself, or a structurally similar compound like medrysone (m/z 387.5 → 327.4).	
Sample Preparation	Liquid-liquid extraction of plasma samples.	

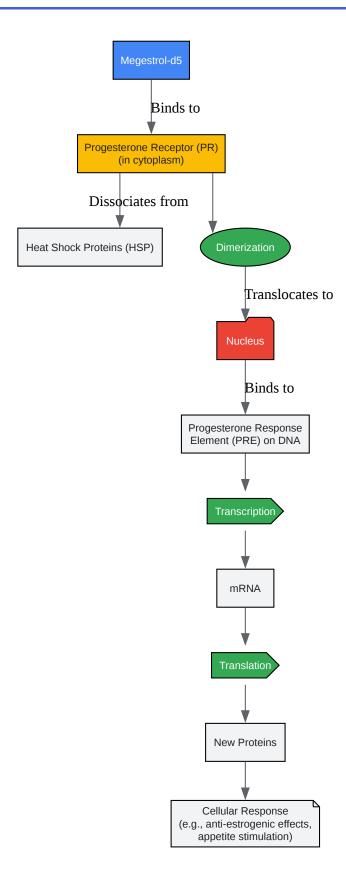
This method is suitable for bioequivalence and pharmacokinetic studies.

Biological Mechanism of Action

Megestrol-d5 is expected to have the same mechanism of action as unlabeled Megestrol. Megestrol is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR). It also exhibits some affinity for the glucocorticoid receptor (GR). Its biological effects are mediated through the regulation of gene expression following receptor binding.

Progesterone Receptor Signaling Pathway





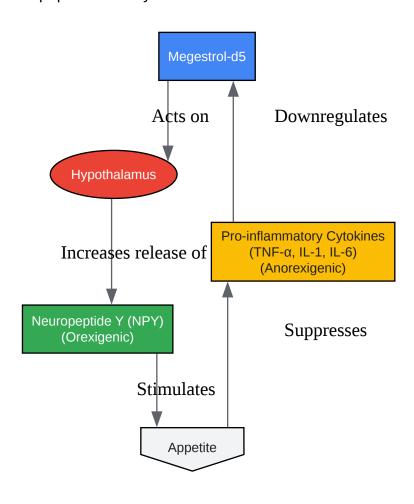
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Progesterone Receptor Signaling Pathway



Appetite Stimulation Pathway

The appetite-stimulating effects of Megestrol are not fully elucidated but are thought to involve the modulation of neuropeptides and cytokines.





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